molecular formula C₆H₄D₅NO₂ B1145103 N-Ethylsuccinimide-d5 CAS No. 1370698-98-8

N-Ethylsuccinimide-d5

Cat. No.: B1145103
CAS No.: 1370698-98-8
M. Wt: 132.17
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Description

N-Ethylsuccinimide-d5 is a deuterated stable isotope of N-Ethylsuccinimide, which serves as a crucial metabolite in toxicological studies. It is primarily used as an internal standard in stable isotope dilution assays for the precise quantification of its non-labeled analog in human biomonitoring programs . Researchers utilize it in gas chromatography-mass spectrometry (GC-MS) to accurately track exposure to N-Ethyl-2-pyrrolidone (NEP), a solvent classified as a reproductive toxicant . By compensating for analytical variability and matrix effects, this compound enables reliable risk assessment and helps in evaluating population-wide exposure to industrial chemicals through the analysis of biological specimens such as urine . This compound is intended for research purposes only.

Properties

CAS No.

1370698-98-8

Molecular Formula

C₆H₄D₅NO₂

Molecular Weight

132.17

Synonyms

1-(Ethyl-1,1,2,2,2-d5)-2,5-pyrrolidinedione;  NSC 38693-d5

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies for N Ethylsuccinimide D5

Chemical Synthesis Pathways for Deuterated Succinimide (B58015) Derivatives

The synthesis of N-Ethylsuccinimide-d5 can be approached by introducing the deuterated ethyl group onto the succinimide ring. This is typically achieved through the reaction of succinimide or a derivative with a deuterated ethylating agent.

Precursor Selection and Deuterium (B1214612) Source Integration

A common and effective method for the synthesis of N-alkylsuccinimides involves the reaction of succinimide with an appropriate alkyl halide. In the case of this compound, a deuterated ethyl halide, such as bromoethane-d5 or iodoethane-d5, serves as the key deuterium source. These deuterated reagents are commercially available from various suppliers of stable isotope-labeled compounds.

Another potential pathway involves the use of deuterated starting materials for the construction of the ethyl group itself, which is then attached to the succinimide nitrogen. However, direct ethylation with a pre-labeled ethyl group is generally more straightforward.

Reaction Conditions Optimization for Selective Deuteration

The reaction between succinimide and the deuterated ethyl halide is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used for this purpose include potassium carbonate, sodium hydride, or triethylamine. The choice of solvent is also crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which facilitate the nucleophilic substitution reaction.

Optimization of reaction conditions is critical to ensure high yields and prevent isotopic scrambling. Key parameters to consider include:

Temperature: The reaction is often performed at elevated temperatures to drive it to completion, but excessive heat should be avoided to minimize side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) helps determine the optimal reaction time.

Stoichiometry: Using a slight excess of the deuterated ethylating agent can help ensure complete conversion of the succinimide.

A representative experimental procedure would involve dissolving succinimide and a base like potassium carbonate in DMF, followed by the dropwise addition of bromoethane-d5. The mixture would then be heated for several hours until the reaction is complete.

Isotopic Enrichment Techniques and Purification Protocols

Following the synthesis, the crude product contains this compound along with unreacted starting materials, byproducts, and residual solvent. Therefore, robust purification and enrichment procedures are necessary to obtain the final product with high chemical and isotopic purity.

Separation and Isolation of Highly Enriched this compound

Standard purification techniques for small organic molecules are generally applicable to this compound. These methods are crucial for removing non-deuterated and partially deuterated species, thereby enriching the final product in the desired d5 isotopologue.

Purification TechniquePrinciple of SeparationApplication for this compound
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).Effective for separating the product from less polar impurities and unreacted starting materials. A gradient of solvents, such as hexane and ethyl acetate, is typically used for elution.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Can be used to obtain highly pure crystalline this compound if a suitable solvent system is identified.
Distillation Separation based on differences in boiling points.Applicable if the impurities have significantly different boiling points from the product. Vacuum distillation may be necessary to prevent decomposition at high temperatures.

The choice of purification method or a combination of methods depends on the nature of the impurities present in the crude reaction mixture.

Assessment of Isotopic Purity and Chemical Fidelity

After purification, it is essential to confirm the chemical identity and determine the isotopic purity of the synthesized this compound. This is achieved using a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the level of deuterium incorporation. By comparing the mass spectrum of the synthesized compound with that of the non-deuterated standard (N-Ethylsuccinimide), the mass shift corresponding to the five deuterium atoms can be confirmed. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, further confirming the elemental composition. The relative intensities of the molecular ion peaks for the d0 to d5 species allow for the calculation of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for confirming the chemical structure and assessing the location and extent of deuteration.

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons should be significantly diminished or absent, depending on the level of deuteration. The presence of residual proton signals can be used to quantify the isotopic purity.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal corresponding to the deuterium atoms in the ethyl group, providing direct evidence of successful deuteration.

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the succinimide ring and the ethyl group. The coupling patterns of the carbon signals can be affected by the presence of deuterium, providing further structural confirmation.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its chemical fidelity and high isotopic purity for its intended applications.

Advanced Spectroscopic Characterization and Structural Elucidation of N Ethylsuccinimide D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Atom Distribution Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like N-Ethylsuccinimide-d5, NMR provides detailed information about the location and extent of deuterium incorporation.

High-Resolution ¹H NMR Investigations of Residual Proton Signals

In a fully deuterated this compound sample, the ¹H NMR spectrum is expected to be significantly simplified compared to its non-deuterated counterpart. The primary signals corresponding to the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group in N-Ethylsuccinimide) are absent due to the substitution of protons with deuterium. The most prominent signal in the ¹H NMR spectrum of this compound arises from the four equivalent protons of the succinimide (B58015) ring. These protons are chemically equivalent due to the free rotation around the N-CH₂ bond and the symmetry of the succinimide ring, resulting in a sharp singlet.

Any residual proton signals from incomplete deuteration of the ethyl group would appear as complex, low-intensity multiplets due to ¹H-²H (H-D) coupling. The presence and integration of these signals relative to the succinimide ring proton signal can be used to quantify the isotopic purity of the compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.7s4HCH₂-CH₂ (Succinimide ring)

Note: Chemical shifts are reported relative to a standard reference (e.g., TMS at 0 ppm) and can vary slightly depending on the solvent used.

¹³C NMR Spectral Assignments for Carbon Framework Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. In this compound, the carbon signals of the succinimide ring are expected to have chemical shifts similar to those in the non-deuterated compound. The carbonyl carbons of the imide group appear significantly downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The methylene carbons of the succinimide ring appear further upfield.

The carbon signals of the deuterated ethyl group (CD₂ and CD₃) exhibit characteristic changes. Due to the coupling with deuterium (spin I = 1), the CD₂ and CD₃ signals appear as multiplets (specifically, triplets due to one-bond ¹³C-¹²H coupling, which follows the 2nI+1 rule where n=1 and I=1 for deuterium). Furthermore, the substitution of hydrogen with the heavier deuterium isotope typically causes a slight upfield shift in the carbon resonance, known as the deuterium isotope effect. The intensity of these signals is also often reduced.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~177sC=O (Carbonyl)
~33tCD₂
~28sCH₂-CH₂ (Succinimide ring)
~12tCD₃

Note: 's' denotes a singlet, and 't' denotes a triplet. Chemical shifts are approximate and can vary with the solvent.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Correlation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure of a molecule by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): In a COSY spectrum of this compound, no cross-peaks would be expected as there are no coupled protons in the molecule, assuming complete deuteration of the ethyl group. The only signal would be on the diagonal corresponding to the succinimide ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. rsc.orgemerypharma.comcolumbia.edu For this compound, a single cross-peak would be observed, correlating the proton signal of the succinimide ring (~2.7 ppm) with its corresponding carbon signal (~28 ppm). rsc.orgemerypharma.comcolumbia.edu This confirms the assignment of the succinimide CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.netlibretexts.orgsdsu.edu In the case of this compound, the protons of the succinimide ring would show a correlation to the carbonyl carbons (C=O) of the imide ring, as they are two bonds away. researchgate.netlibretexts.orgsdsu.edu This provides definitive evidence for the connectivity within the succinimide ring system.

Mass Spectrometry (MS) for Molecular Identity and Isotopic Integrity Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For isotopically labeled compounds, MS is essential for confirming the mass shift due to deuterium incorporation and assessing isotopic enrichment.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

For this compound, the molecular ion peak [M]⁺• is expected at a mass-to-charge ratio (m/z) of 132, which is 5 mass units higher than that of the non-deuterated N-Ethylsuccinimide (m/z 127). This mass shift directly corresponds to the replacement of five hydrogen atoms with five deuterium atoms.

The fragmentation pattern of this compound is predicted to be similar to its non-deuterated analog, with key fragments showing a corresponding mass shift if they retain the deuterated ethyl group. Common fragmentation pathways for N-substituted succinimides involve cleavage of the N-alkyl bond. The loss of the deuterated ethyl radical (•CD₂CD₃) would result in a fragment ion corresponding to the succinimide ring, which would appear at the same m/z as in the non-deuterated compound.

Table 3: Predicted Key Fragments in the EI-MS of this compound

m/zProposed Fragment
132[M]⁺• (Molecular Ion)
103[M - C₂D₅]⁺
75[M - C₂D₅ - CO]⁺
56[C₂D₅N=CH]⁺•

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. algimed.commissouri.eduyoutube.com This is particularly crucial for confirming the identity of a compound and for distinguishing between species with the same nominal mass but different elemental formulas. algimed.commissouri.eduyoutube.com

The theoretical exact mass of this compound (C₆H₄D₅NO₂) can be calculated by summing the exact masses of its constituent isotopes. This calculated exact mass can then be compared to the experimentally measured value from HRMS to confirm the elemental composition and, by extension, the successful incorporation of five deuterium atoms. The high accuracy of HRMS also allows for the quantification of isotopic purity by resolving the signals of isotopologues with different numbers of deuterium atoms.

Table 4: Calculated Exact Mass for this compound

CompoundMolecular FormulaCalculated Exact Mass (m/z)
This compoundC₆H₄D₅NO₂132.1011

Note: The exact mass is calculated using the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ²H (D) = 2.014102, ¹⁴N = 14.003074, ¹⁶O = 15.994915.

Isotopic Abundance Pattern Verification

This compound is a deuterated form of N-Ethylsuccinimide, where five hydrogen atoms in the ethyl group have been replaced by deuterium atoms. This isotopic labeling makes it a valuable internal standard for quantitative analysis in mass spectrometry-based studies, such as in the investigation of human metabolism of N-ethyl-2-pyrrolidone (NEP). nih.govresearchgate.net The verification of the isotopic abundance and purity is critical for its use as a standard and is typically accomplished using mass spectrometry.

The primary method for confirming the successful incorporation of the five deuterium atoms is the observation of a corresponding mass shift in the mass spectrum. Compared to the unlabeled N-Ethylsuccinimide, the molecular weight of this compound is expected to increase by approximately 5 Daltons. By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺), researchers can confirm the isotopic enrichment. For instance, studies synthesizing deuterated internal standards report high chemical purity (>97%) with no detectable impurities of the non-labeled analogues. nih.gov

Table 1: Theoretical Mass-to-Charge (m/z) Ratios for Unlabeled and Deuterated N-Ethylsuccinimide

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
N-EthylsuccinimideC₆H₉NO₂127.06
This compoundC₆H₄D₅NO₂132.09

This table presents the theoretical monoisotopic masses, which are fundamental for mass spectrometry analysis in verifying isotopic labeling.

Rotational Spectroscopy for Gas-Phase Conformation and Dynamic Studies of N-Ethylsuccinimide Analogues

Broadband microwave spectra of NES have been recorded in the Ka-band (26.5–40 GHz). hmc.edunih.govacs.org The analysis of these spectra allows for the precise determination of the molecule's rotational constants. For N-Ethylsuccinimide, 673 unique transitions were fitted to a Watson A-reduced Hamiltonian to derive these constants. acs.orgacs.org

Table 2: Experimental Rotational Constants for N-Ethylsuccinimide (NES)

ParameterValue (MHz)
A₀2061.47756(14)
B₀1791.73517(12)
C₀1050.31263(11)

Data sourced from a study using chirped pulse Fourier transform microwave spectroscopy. hmc.eduacs.orgnih.govacs.org

These experimental constants are in excellent agreement with values predicted by density functional theory (DFT) calculations. hmc.edu The structural interpretation of this data reveals key conformational features:

The heavy atoms of the five-membered succinimide ring are planar. hmc.eduacs.org

The ethyl chain adopts a conformation where its terminal methyl group is perpendicular to the plane of the ring. hmc.edunih.govacs.org This orientation minimizes steric strain between the ethyl group and the two carbonyl oxygens of the succinimide ring. hmc.edunih.gov

The energy barrier for the internal rotation of the ethyl group around the C-N bond was calculated to be significant, at 1680 cm⁻¹. hmc.edunih.govacs.org A typical barrier for the internal rotation of the terminal methyl group was also calculated at 1169 cm⁻¹. hmc.eduacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing chemical bonds within a molecule. For N-Ethylsuccinimide and its deuterated analogue, the spectra are dominated by vibrations associated with the succinimide ring and the N-ethyl group.

Studies on succinimide and its N-substituted derivatives provide a basis for assigning the observed vibrational bands. nih.govresearchgate.netjlu.edu.cn The most characteristic vibrations are the carbonyl (C=O) stretching modes. Due to the coupling between the two carbonyl groups in the succinimide ring, they give rise to two distinct bands: a symmetric and an anti-symmetric stretching vibration. nih.gov

Anti-symmetric C=O stretch: This mode typically appears at a lower frequency. In solid-state FTIR spectra of succinimide derivatives, this band is observed around 1715-1716 cm⁻¹. nih.gov

Symmetric C=O stretch: This vibration is found at a higher frequency, typically around 1791-1793 cm⁻¹. nih.gov

Other important vibrations include those of the methylene (CH₂) groups in the ring and the ethyl substituent. These include scissoring, wagging, twisting, and rocking modes. jocpr.com

Table 3: Characteristic Vibrational Frequencies for Succinimide Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)
Symmetric C=O Stretch~1791 - 1822
Anti-symmetric C=O Stretch~1715 - 1771
CH₂ Scissoring~1434 - 1456
C-N-C Bending~1180

Frequencies are based on experimental and computational studies of succinimide and its N-substituted derivatives. nih.govresearchgate.netjlu.edu.cnjocpr.com

For This compound , the deuteration of the ethyl group would lead to predictable changes in the vibrational spectrum. The fundamental vibrations involving the motion of the deuterium atoms will occur at significantly lower frequencies compared to their hydrogen counterparts due to the increased mass of deuterium. This isotopic shift is most pronounced for C-D stretching and bending modes, which would appear in distinct spectral regions from C-H modes, allowing for unambiguous confirmation of deuteration and detailed studies of the ethyl group's dynamics.

N Ethylsuccinimide D5 in Quantitative Analytical Chemistry Methodologies

Applications as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful technique for highly accurate and precise quantification. It relies on the addition of a known amount of an isotopically labeled standard, such as N-Ethylsuccinimide-d5, to a sample before processing. The ratio of the signal from the native analyte to that of the isotopically labeled standard is measured by a mass spectrometer. Since the analyte and the internal standard exhibit nearly identical chemical and physical properties, they are affected similarly by variations in sample preparation and instrument response. This allows for the accurate determination of the analyte concentration, even in complex matrices.

This compound has been successfully employed as an internal standard in the development and validation of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methods for the determination of metabolites of N-ethyl-2-pyrrolidone (NEP) in human urine. NEP is an organic solvent, and monitoring its metabolites is crucial for assessing human exposure.

In a notable study, a robust GC-MS/MS method was developed for the simultaneous quantification of four metabolites of NEP, including 2-hydroxy-N-ethylsuccinimide (2-HESI), the non-deuterated analogue of the internal standard. hbm4eu.eu The use of this compound (referred to in the study as 2-HESI-d5) was instrumental in achieving the required sensitivity and accuracy for biomonitoring at low exposure levels. hbm4eu.eu The method involved solid-phase extraction, derivatization, and subsequent analysis by GC-EI-MS/MS, demonstrating the utility of this deuterated standard in a comprehensive analytical workflow. hbm4eu.eu

Table 1: GC-MS/MS Method Parameters for the Analysis of NEP Metabolites using this compound

ParameterCondition
InstrumentationGas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)
Ionization ModeElectron Ionization (EI)
Internal StandardThis compound (2-HESI-d5)
Sample MatrixHuman Urine
Sample PreparationSolid-Phase Extraction followed by Derivatization (Silylation)

While the primary documented use of this compound is in GC-MS/MS, the principles of its application as an internal standard are directly transferable to Liquid Chromatography-Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for the analysis of more polar and thermally labile compounds that are not amenable to GC analysis without derivatization.

For the analysis of NEP metabolites in biological fluids like plasma or urine, an LC-MS/MS method using this compound would offer several advantages. These include reduced sample preparation complexity (potentially eliminating the need for derivatization) and shorter analysis times. A fast LC-MS/MS method based on a "dilute and shoot" approach has been developed for the metabolites of the related compound N-methyl-2-pyrrolidone (NMP), demonstrating the feasibility of such a strategy for NEP metabolites with the appropriate deuterated internal standards. nih.gov

Method Validation Parameters Using this compound as a Reference

The use of this compound is integral to the rigorous validation of analytical methods, ensuring they meet the required standards of performance.

In quantitative analysis, establishing the linearity of the method over a specific concentration range is crucial. By using a constant concentration of this compound and varying concentrations of the native analyte, a calibration curve is constructed. The linearity of this curve, typically assessed by the coefficient of determination (R²), demonstrates the method's ability to provide results that are directly proportional to the concentration of the analyte. For methods analyzing NEP metabolites, linearity is typically established over a range relevant to occupational and environmental exposure levels.

Table 2: Illustrative Calibration Curve Data for 2-HESI using this compound

Analyte Concentration (µg/L)Peak Area Ratio (Analyte/Internal Standard)
2.00.052
5.00.130
10.00.265
25.00.650
50.01.310
100.02.620

Note: This table contains illustrative data.

Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. This compound plays a vital role in ensuring both. By compensating for random and systematic errors during sample handling and analysis, it improves the reproducibility of the results. The precision is typically expressed as the relative standard deviation (RSD), and accuracy is assessed by analyzing quality control samples with known concentrations. For the GC-MS/MS analysis of NEP metabolites, the within-series and day-to-day imprecision were determined to be low, demonstrating the robustness of the method. hbm4eu.eu

Table 3: Precision and Accuracy Data from Method Validation

Quality Control LevelConcentration (µg/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low5.04.56.2102.5
Medium25.03.14.898.7
High75.02.53.9101.1

Note: This table contains illustrative data based on typical method validation results.

Complex biological matrices, such as urine and plasma, contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification. Because this compound co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are effectively normalized, leading to more reliable and accurate results. The use of a stable isotope-labeled internal standard is considered the gold standard for mitigating matrix effects in LC-MS/MS and GC-MS/MS analyses.

Interlaboratory Harmonization and Quality Control in Chemical Analysis

The consistency and reliability of analytical measurements are paramount in chemical analysis, particularly when results from different laboratories are compared or used for regulatory purposes. Interlaboratory harmonization ensures that measurement procedures produce equivalent results for the same sample, regardless of where the analysis is performed. This is achieved through robust quality control measures, including the use of appropriate standards and validated methods. In this context, stable isotope-labeled compounds, such as this compound, play a crucial role in enhancing the accuracy, reproducibility, and comparability of analytical data.

Role in Establishing Certified Reference Materials for Related Compounds

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and comparability in chemical measurements. A CRM is a highly characterized and homogeneous material with a certified value for one or more of its properties, which is used to calibrate analytical instruments, validate methods, and assess the performance of laboratories. The process of assigning a certified value to a CRM requires analytical methods with the highest level of accuracy and precision.

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative analysis, particularly in mass spectrometry-based techniques, which are often used for the characterization of CRMs. eurisotop.com this compound, as a deuterated analog of N-Ethylsuccinimide, is an ideal internal standard for the exact quantification of its non-labeled counterpart and other structurally related compounds.

Because isotopically labeled compounds have nearly identical chemical and physical properties to the analyte, this compound behaves similarly to the non-labeled analyte during sample preparation, chromatography, and mass spectrometric ionization. scioninstruments.comszabo-scandic.com This co-behavior allows it to effectively compensate for variations in sample extraction, matrix effects (where other components in the sample can suppress or enhance the analyte's signal), and instrument response. wisdomlib.orgkcasbio.com By measuring the ratio of the analyte's signal to that of the known concentration of the added this compound, a highly accurate and precise quantification can be achieved. This accuracy is essential for the value assignment of CRMs, ensuring they are reliable benchmarks for other laboratories.

Ensuring Reproducibility and Comparability of Analytical Data

Reproducibility, the ability of an analytical method to produce consistent results across different laboratories, is a key challenge in chemical analysis. Variations in instrumentation, reagents, environmental conditions, and operator technique can all contribute to discrepancies in results. researchgate.net Interlaboratory comparison studies and proficiency testing schemes are designed to assess and improve the reproducibility of analytical methods.

The incorporation of this compound as an internal standard in an analytical method significantly enhances its robustness and, consequently, the reproducibility of the data it generates. wisdomlib.org When a stable isotope-labeled internal standard is added to all samples, calibrators, and quality controls at the beginning of the analytical process, it experiences the same procedural variations as the target analyte. kcasbio.com Therefore, the ratio of the analyte to the internal standard remains constant even if the absolute signal intensity fluctuates. This normalization is critical for minimizing inter-assay and inter-laboratory variability. researchgate.net

For instance, in a hypothetical interlaboratory study for the quantification of N-Ethylsuccinimide in a quality control sample, the use of this compound would be expected to yield a much lower relative standard deviation (RSD) among the participating laboratories compared to a method using a structural analog as an internal standard or no internal standard at all.

Table 1: Illustrative Interlaboratory Study Results for N-Ethylsuccinimide Quantification

LaboratoryMeasured Concentration (µg/mL) (No Internal Standard)Measured Concentration (µg/mL) (With this compound)
Lab A18.520.2
Lab B22.119.8
Lab C17.920.5
Lab D23.519.5
Lab E16.820.1
Mean 19.8 20.0
Std. Dev. 2.9 0.4
%RSD 14.6% 2.0%

This table presents hypothetical data to illustrate the expected improvement in reproducibility.

By significantly reducing the variability, the use of this compound ensures that the analytical data is more comparable across different laboratories. This improved comparability is crucial for clinical trials, environmental monitoring, and regulatory compliance, where decisions are based on data generated from multiple sources. The closer agreement between laboratories builds confidence in the analytical results and ensures that any observed differences are due to the samples themselves, not the measurement process.

Table 2: Example of Improved Data Comparability in a Proficiency Test

LaboratoryReported Value (µg/mL) (without SIL-IS)Deviation from True Value (%)Reported Value (µg/mL) (with this compound)Deviation from True Value (%)
Lab 19.2-8.0%9.9-1.0%
Lab 211.5+15.0%10.2+2.0%
Lab 38.7-13.0%9.8-2.0%
Lab 410.9+9.0%10.1+1.0%
True Value 10.0 10.0

This table contains representative data illustrating how results from different laboratories converge on the true value when a stable isotope-labeled internal standard (SIL-IS) is used.

Mechanistic Investigations and Chemical Transformation Studies Employing N Ethylsuccinimide D5

Tracer Applications in Elucidating Organic Reaction Mechanisms

The use of isotopically labeled compounds like N-Ethylsuccinimide-d5 is fundamental to the detailed investigation of organic reaction mechanisms. The distinct mass of deuterium (B1214612) allows for its detection and quantification by mass spectrometry and its unique spectroscopic signature can be observed by techniques such as NMR spectroscopy.

Isotopic labeling is a definitive method for distinguishing between intramolecular (occurring within a single molecule) and intermolecular (occurring between different molecules) reaction pathways. In a hypothetical study, a reaction involving the rearrangement of an ethyl group on a succinimide (B58015) derivative could be investigated using a mixture of this compound and its non-deuterated isotopologue, N-Ethylsuccinimide.

If the reaction proceeds through an intramolecular mechanism, the ethyl group of each molecule moves independently. Consequently, the product molecules will either contain a fully deuterated ethyl group (d5) or a non-deuterated ethyl group (d0). There would be no "scrambling" of deuterium atoms between molecules.

Conversely, if the reaction follows an intermolecular pathway, the ethyl groups would detach from the succinimide ring and enter a common pool before reattaching. This would lead to isotopic scrambling, resulting in product molecules with a statistical distribution of partially deuterated ethyl groups (d1, d2, d3, d4), in addition to the d0 and d5 products.

Table 1: Hypothetical Mass Spectrometry Data for Isotopic Scrambling Experiment

Product IsotopologueIntramolecular Mechanism (Relative Abundance)Intermolecular Mechanism (Relative Abundance)
N-Ethylsuccinimide-d050%12.5%
N-Ethylsuccinimide-d10%25%
N-Ethylsuccinimide-d20%25%
N-Ethylsuccinimide-d30%25%
N-Ethylsuccinimide-d40%12.5%
This compound50%0%

This interactive table allows for the comparison of expected outcomes for different reaction mechanisms.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is a powerful tool for determining the rate-determining step of a reaction and for elucidating the structure of the transition state. core.ac.uk

In the case of this compound, a primary KIE would be observed if a C-D bond on the ethyl group is broken in the rate-determining step. Since C-D bonds are stronger and vibrate at a lower frequency than C-H bonds, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. libretexts.org This results in a KIE (kH/kD) value greater than 1.

A secondary KIE can be observed even if the C-D bond is not broken in the rate-determining step. wikipedia.org Changes in the hybridization of the carbon atom to which the deuterium is attached can lead to smaller but still measurable KIEs.

Table 2: Hypothetical Kinetic Isotope Effect Data for a Reaction of N-Ethylsuccinimide

Reaction TypeRate Constant for N-Ethylsuccinimide (kH) (s⁻¹)Rate Constant for this compound (kD) (s⁻¹)Kinetic Isotope Effect (kH/kD)Implication for Rate-Determining Step
C-H/C-D Bond Cleavage1.0 x 10⁻³1.5 x 10⁻⁴6.7C-H/C-D bond breaking is the rate-determining step.
No C-H/C-D Bond Cleavage1.0 x 10⁻³9.5 x 10⁻⁴1.05C-H/C-D bond breaking is not the rate-determining step.

This interactive table illustrates how KIE values can provide insight into reaction mechanisms.

Studies on Chemical Degradation Pathways of Succinimide Derivatives

Succinimide and its derivatives can undergo degradation through various pathways, with hydrolysis being a common route. researchgate.net The stability of the succinimide ring is a critical factor in the application of these compounds. nih.gov this compound can be used to trace the fate of the ethyl group during degradation studies.

For instance, in a hydrolysis study under basic conditions, the succinimide ring can open to form a succinamic acid derivative. researchgate.net By using this compound and analyzing the products by mass spectrometry, it can be definitively shown that the deuterated ethyl group remains attached to the nitrogen atom throughout the ring-opening process. This would confirm that the hydrolysis occurs at the carbonyl carbons of the succinimide ring and not via a pathway involving the cleavage of the N-ethyl bond.

Further degradation could potentially lead to the cleavage of the N-ethyl bond. By monitoring the appearance of deuterated ethanol (B145695) or other deuterated degradation products, the specific conditions and mechanisms leading to the complete breakdown of the molecule can be elucidated.

Tracing Environmental Fate and Transport of Chemical Analogues (non-biological systems)

Deuterated compounds are valuable as tracers in environmental studies to understand the fate and transport of pollutants. osti.govfao.org While there are no specific studies on this compound as an environmental tracer, its properties make it a suitable candidate for model studies of similarly structured compounds.

In a simulated environmental system, such as a soil column or an aqueous system, this compound could be introduced to study processes like adsorption, desorption, and abiotic degradation. Its deuterated ethyl group provides a clear signal that can be distinguished from background organic matter.

For example, by analyzing water samples collected at different points in a flow-through system, the extent of adsorption of the compound to soil particles can be quantified. The appearance of deuterated degradation products in the effluent would provide information on the chemical stability of the compound under specific environmental conditions. zeochem.comresearchgate.net

Table 3: Hypothetical Data from an Environmental Tracer Study

Sample LocationConcentration of this compound (µg/L)Concentration of Deuterated Degradation Product (µg/L)
Injection Point1000
Mid-column5010
Effluent2025

This interactive table demonstrates how tracer data can be used to assess environmental fate and transport.

N Ethylsuccinimide D5 As a Research Standard and Reagent in Chemical Laboratories

Utilization as a Quality Control Standard for Non-Deuterated Analogues

The primary application of N-Ethylsuccinimide-d5 in research and quality control laboratories is its use as an internal standard for the precise quantification of its non-deuterated (protio) analogue, N-Ethylsuccinimide. This is most commonly achieved using the isotope dilution method, a gold-standard technique in mass spectrometry (MS) such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The principle behind its use as a standard lies in its near-identical chemical and physical properties to the non-deuterated analyte. This compound and N-Ethylsuccinimide exhibit virtually the same chromatographic retention times, ionization efficiencies, and extraction recoveries. However, they are easily distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.

During a typical quality control assay, a known quantity of this compound is spiked into a sample containing an unknown amount of N-Ethylsuccinimide. Both compounds are then extracted, processed, and analyzed together. Any sample loss that occurs during preparation or injection will affect both the analyte and the standard equally. By measuring the ratio of the MS signal from the analyte to the signal from the deuterated internal standard, an accurate and precise quantification of the non-deuterated N-Ethylsuccinimide can be achieved, correcting for variations in sample handling and instrument response.

Table 1: Physicochemical Properties of N-Ethylsuccinimide and its Deuterated Analog

Property N-Ethylsuccinimide This compound
Molecular Formula C₆H₉NO₂ C₆H₄D₅NO₂
Average Mass ( g/mol ) 127.14 132.17
Monoisotopic Mass (Da) 127.0633 132.0946

| CAS Number | 2314-78-5 | Not available |

This interactive table provides a comparison of the key properties of the two compounds.

Role in Development of Novel Analytical Procedures and Techniques

Beyond routine quality control, this compound plays a crucial role in the development and validation of new and robust analytical methods. When creating a novel procedure for detecting N-Ethylsuccinimide in complex matrices such as biological fluids, environmental samples, or pharmaceutical formulations, the use of a stable isotope-labeled standard is essential for ensuring the method's reliability. nih.gov

During method development, this compound helps researchers to:

Optimize Extraction Efficiency: By spiking the deuterated standard into the matrix before extraction, scientists can accurately measure the recovery of the analyte under different conditions (e.g., solvent type, pH, temperature) to find the most efficient protocol.

Assess Matrix Effects: In LC-MS, co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since this compound co-elutes with the analyte and experiences the same matrix effects, it allows for their accurate compensation.

Validate Method Performance: this compound is used to establish key validation parameters as defined by regulatory guidelines. This includes determining the method's accuracy, precision, linearity, and the lower limit of quantification (LLOQ). The stability of the analyte during sample storage and processing can also be rigorously assessed using the deuterated standard.

Table 2: Applications of this compound in Analytical Method Development

Validation Parameter Role of this compound
Accuracy & Precision Serves as a reference to ensure measurements are close to the true value and are reproducible.
Linearity Helps establish a calibration curve across a range of concentrations.
Recovery Quantifies the efficiency of the sample extraction process.
Matrix Effect Compensates for signal suppression or enhancement from the sample matrix.

| Stability | Assesses analyte degradation during sample handling and storage. |

This interactive table summarizes the key roles of the deuterated compound in validating analytical methods.

Potential as a Precursor for Synthesis of Other Deuterated Chemical Probes

This compound also holds potential as a valuable precursor or building block in synthetic organic chemistry for the creation of more complex deuterated molecules. Deuterated compounds are increasingly used as chemical probes to investigate reaction mechanisms or as tracers in metabolic studies. researchgate.net

By incorporating the N-(ethyl-d5)succinimide moiety, chemists can introduce a stable isotopic label into a larger target molecule. This strategy is particularly useful for:

Metabolic Fate Studies: Synthesizing a deuterated version of a drug candidate or bioactive molecule allows researchers to trace its metabolic pathway in biological systems. The deuterated metabolites can be easily identified by mass spectrometry. hyphadiscovery.com

Reaction Mechanism Elucidation: Using a deuterated starting material like this compound can help determine the mechanisms of chemical reactions by tracking the position of the deuterium (B1214612) atoms in the reaction products.

Pharmacokinetic Improvement: Strategic deuteration of a molecule can sometimes alter its metabolic rate by strengthening carbon-hydrogen bonds at sites of enzymatic attack (the kinetic isotope effect). nih.govnih.gov While the ethyl group of N-Ethylsuccinimide may not always be a primary metabolic site, its use as a fragment in drug discovery allows for the creation of novel deuterated chemical entities with potentially improved pharmacokinetic profiles. nih.gov

The synthesis of complex probes from a deuterated succinimide (B58015) precursor allows for the precise placement of the isotopic label, providing a powerful tool for advanced chemical and biological research. thieme-connect.de

Table 3: List of Mentioned Chemical Compounds

Compound Name
N-Ethylsuccinimide
This compound

Future Directions and Emerging Research Opportunities

Innovations in Stereoselective Deuteration and Enantiomeric Purity Assessment

The precise, three-dimensional placement of deuterium (B1214612) atoms within a molecule is a significant challenge in synthetic chemistry. However, recent breakthroughs are enabling the creation of enantioisotopomers—molecules that are chiral solely due to isotopic substitution—with high degrees of control. A key emerging area is the development of metal-catalyzed reactions for highly enantioselective synthesis. marquette.edu These methods represent a significant step forward in producing isotopically chiral molecules. marquette.edu Alongside synthetic advancements, biocatalytic deuteration is also gaining traction, utilizing enzymes to perform stereospecific isotopic labeling. nih.govrsc.org

The ability to accurately assess the enantiomeric purity of these compounds is fundamental to their application. Traditional methods are often inadequate for enantioisotopomers. To address this, sophisticated analytical techniques are being developed.

Chiral Tag Rotational Spectroscopy: This novel spectroscopic technique allows for the direct assignment of absolute configuration and the quantitative determination of enantiomeric excess for isotopically chiral molecules without requiring reference samples. marquette.edu

Deuterium 2D NMR: The use of deuterium 2D Nuclear Magnetic Resonance (NMR) in weakly oriented chiral liquid crystals is another powerful tool for enantiomer discrimination. researchgate.net This method leverages the quadrupolar interaction of deuterium, which is highly sensitive to the molecular ordering imposed by a chiral liquid crystalline phase, making it an effective analytical tool. researchgate.net

These innovations in synthesis and analysis are crucial for exploring the subtle yet significant effects of stereospecific deuteration in various scientific disciplines.

Technique Application Key Advantages
Metal-Catalyzed Enantioselective Deuteration Synthesis of enantioisotopomersHigh enantioselectivity and scalability. marquette.edu
Biocatalytic Deuteration Stereospecific isotopic labelingHigh specificity and can operate under mild conditions. nih.govrsc.org
Chiral Tag Rotational Spectroscopy Enantiomeric excess determinationDoes not require a reference sample; provides absolute configuration. marquette.edu
Deuterium 2D NMR in Chiral Liquid Crystals Enantiomeric purity analysisHigh sensitivity to differences in molecular ordering between enantiomers. researchgate.net

Expansion of N-Ethylsuccinimide-d5 Applications in Materials Science Research

While the primary applications of deuterated compounds have historically been in pharmaceutical research and analytical spectroscopy, there is a growing interest in their use within materials science. congruencemarketinsights.com The substitution of hydrogen with deuterium alters the physical properties of a molecule due to the mass difference, most notably affecting vibrational frequencies and bond strengths.

For a molecule like this compound, these isotopic effects could be leveraged in the development of advanced materials. For instance, incorporating deuterated building blocks into polymers could modify their thermal properties, mechanical strength, or optical characteristics. In the field of electronics and semiconductors, the use of deuterated materials can be beneficial. congruencemarketinsights.com The altered vibrational modes in deuterated organic materials could potentially reduce non-radiative decay pathways in organic light-emitting diodes (OLEDs), leading to improved efficiency and device lifetime. The specific properties of this compound, such as its polarity and chemical structure, could make it a candidate for incorporation into specialized polymers or organic electronic components where isotopic purity and precise molecular structure are paramount.

Advanced Computational Modeling of Isotopic Effects on Molecular Properties and Reactivity

Computational chemistry is becoming an indispensable tool for predicting and understanding the consequences of isotopic substitution. Modern computational methods can move beyond simple kinetic isotope effect predictions to model more subtle phenomena. Advanced techniques like Density Functional Theory (DFT) using the projector augmented wave (PAW) method can accurately model nuclear volume isotope effects, also known as the field shift effect. nih.gov

These computational approaches allow researchers to predict how deuteration will affect electron densities within the nucleus, which in turn influences various molecular properties. nih.gov For this compound, this could mean:

Predictive Analysis: A priori calculation of how deuteration at specific sites will alter the molecule's reactivity, polarity, and intermolecular interactions.

Spectroscopic Correlation: More accurate prediction of NMR, infrared, and Raman spectra, aiding in structural elucidation and quality control.

Mechanism Elucidation: Deeper insight into reaction mechanisms where this compound is used as a tracer, by modeling the transition states and energy landscapes of reactions involving the deuterated species. clearsynth.com

The synergy between advanced computational modeling and experimental work accelerates the rational design of deuterated compounds for specific applications.

Integration with High-Throughput Analytical Platforms for Expedited Research

The demand for deuterated compounds in fields like drug discovery and metabolomics is driving the development of high-throughput (HTP) methodologies. congruencemarketinsights.com Integrating the synthesis, purification, and analysis of compounds like this compound into automated workflows can dramatically accelerate research.

A key area of development is in high-throughput mass spectrometry. Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), for example, has been adapted into fully automated ligand screening platforms. nih.govchemrxiv.org These systems can rapidly analyze protein-ligand interactions and require robust data analysis workflows to handle the vast amounts of data generated. nih.gov

Furthermore, techniques for assessing isotopic purity are being optimized for speed and minimal sample consumption, making them suitable for HTP screening. Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) offers a rapid, highly sensitive, and solvent-free method for determining the isotopic purity of deuterated compounds. researchgate.netnih.gov Such methods are crucial for quality control in automated synthesis and screening pipelines. The industry is also seeing a trend toward automated high-throughput purification systems, which improve consistency and throughput in manufacturing deuterated reagents. congruencemarketinsights.com

Platform/Technique Role in Expedited Research Benefit
Automated HDX-MS High-throughput ligand screening and characterization of protein dynamics. nih.govchemrxiv.orgRapidly provides discriminatory information between multiple compounds. nih.gov
ESI-HRMS Rapid in-situ isotopic purity analysis. researchgate.netnih.govLow sample consumption, high sensitivity, and cost-effective. nih.gov
Automated Purification Systems High-throughput manufacturing of deuterated compounds. congruencemarketinsights.comIncreases processing speed and ensures consistent purity. congruencemarketinsights.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-Ethylsuccinimide-d5 with high isotopic purity?

  • Methodological Answer : Synthesis should prioritize deuterium incorporation at specific sites (e.g., ethyl group). Use NMR (¹H and ²H) and mass spectrometry to verify isotopic purity. For example, compare the absence of proton signals in deuterated regions via ¹H NMR and confirm deuteration efficiency using isotopic ratio mass spectrometry. Ensure reaction conditions (e.g., solvent, temperature) minimize proton exchange, as residual protons can skew analytical results .

Q. How should researchers validate the stability of this compound under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., 4°C, 25°C, -20°C) and humidity levels. Monitor degradation via HPLC-MS over 1–6 months. Compare peak areas and identify degradation products. Purity thresholds (e.g., ≥98% by HPLC) should align with application requirements (e.g., metabolic tracing studies) .

Q. What analytical techniques are essential for characterizing this compound in complex biological matrices?

  • Methodological Answer : Use LC-MS/MS with deuterium-specific transitions to distinguish the compound from non-deuterated analogs. Optimize ionization parameters (e.g., ESI+/ESI-) to enhance sensitivity. Validate recovery rates using spike-and-recovery experiments in relevant matrices (e.g., plasma, cell lysates) to account for matrix effects .

Advanced Research Questions

Q. How can isotopic effects of this compound influence kinetic studies in enzyme-catalyzed reactions?

  • Methodological Answer : Design comparative assays using non-deuterated vs. deuterated forms to quantify kinetic isotope effects (KIEs). Measure parameters like kcatk_{\text{cat}} and KMK_M under identical conditions. For example, a reduced kcatk_{\text{cat}} in deuterated samples may indicate rate-limiting steps involving hydrogen transfer. Use stopped-flow spectroscopy or quench-flow methods for time-resolved data .

Q. What strategies resolve contradictions in metabolic tracing data involving this compound?

  • Methodological Answer : Cross-validate findings using orthogonal techniques. If LC-MS data suggests unexpected metabolite labeling, corroborate with NMR to confirm deuterium positions. Control for isotopic scrambling by analyzing blank samples and using stable isotope-resolved metabolomics (SIRM) workflows. Address discrepancies by revisiting extraction protocols (e.g., quenching methods to halt enzymatic activity) .

Q. How to optimize experimental designs for studying protein succinylation using this compound as a chemical probe?

  • Methodological Answer : Employ a two-step workflow: (1) Labeling : Treat proteins with this compound under physiological pH (7.4) and temperature (37°C), optimizing incubation time to avoid over-succinylation. (2) Detection : Use anti-succinyllysine antibodies (validated for deuterium compatibility) and tandem mass spectrometry with heavy/light isotope tagging for quantitative analysis. Include negative controls (e.g., untreated samples) to account for endogenous succinylation .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Methodological Answer : Provide step-by-step protocols with exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients). Report yields and purity metrics (e.g., HPLC traces, NMR spectra) in supplementary materials. Reference established deuterated compound synthesis guidelines, such as avoiding protic solvents during workup .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons, adjusting for multiple testing (e.g., Bonferroni correction). Report confidence intervals and effect sizes. Raw data (e.g., replicates) should be archived in accessible repositories to facilitate meta-analyses .

Ethical and Safety Considerations

Q. What precautions are necessary when handling this compound in in vivo studies?

  • Methodological Answer : Follow institutional biosafety protocols for deuterated compounds. Conduct pilot toxicity studies in model organisms (e.g., rodents) to establish safe dosing thresholds. Monitor for isotopic toxicity (e.g., altered metabolic flux) via blood chemistry panels and histopathology. Document disposal methods compliant with hazardous waste regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.